Amezinium metilsulfate
Overview
Description
Amezinium metilsulfate, also known by its trade name Regulton, is a sympathomimetic drug primarily used for the treatment of low blood pressure. It functions by stimulating alpha and beta-1 receptors and inhibiting the uptake of noradrenaline and tyramine .
Mechanism of Action
Amezinium metilsulfate is a sympathomimetic drug primarily used for the treatment of low blood pressure . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets alpha and beta-1 receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating blood pressure and heart rate .
Mode of Action
This compound interacts with its targets through multiple mechanisms. It stimulates alpha and beta-1 receptors, leading to an increase in blood pressure and heart rate . Additionally, it inhibits the uptake of noradrenaline and tyramine, which further enhances its sympathomimetic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of noradrenaline and tyramine. By inhibiting their uptake, this compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing adrenergic stimulation .
Pharmacokinetics
It is known that the drug is taken up by adrenergic neurons . This uptake process is crucial for its mode of action, as it allows the drug to inhibit noradrenaline and tyramine uptake effectively .
Result of Action
The primary result of this compound’s action is an increase in blood pressure and heart rate . This is achieved through the stimulation of alpha and beta-1 receptors and the inhibition of noradrenaline and tyramine uptake . These actions collectively enhance adrenergic stimulation, leading to the desired therapeutic effect .
Biochemical Analysis
Biochemical Properties
Amezinium metilsulfate interacts with various enzymes and proteins. It stimulates vascular alpha- and cardiac beta 1-adrenoceptors . It also inhibits the uptake of noradrenaline and tyramine . This inhibition enhances the pressor effect of exogenous noradrenaline and increases contractions of the nictitating membrane .
Cellular Effects
This compound influences cell function by stimulating alpha and beta-1 receptors, which can lead to an increase in arterial blood pressure and heart rate . It also inhibits the reuptake of noradrenaline, thereby elevating blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate of uptake 1, a process that allows it to inhibit noradrenaline and tyramine uptake . This inhibition enhances the pressor effect of exogenous noradrenaline . Additionally, this compound inhibits monoamine oxidase (MAO), leading to specific inhibition of intraneuronal MAO .
Dosage Effects in Animal Models
In animal models, this compound increases the arterial blood pressure and heart rate
Metabolic Pathways
It is known that this compound inhibits monoamine oxidase (MAO), which plays a crucial role in the metabolism of monoamine neurotransmitters .
Preparation Methods
The synthesis of amezinium metilsulfate begins with the halogenation of 2-butyne-1,4-diol using chlorine to produce mucochloric acid. This intermediate is then treated with phenylhydrazine to yield 1-phenyl-4,5-dichloro-6-pyridazone. The addition of ammonia leads to the formation of chloridazon, which undergoes catalytic hydrogenation to produce 5-amino-2-phenylpyridazin-3-one. Finally, alkylation with dimethyl sulfate completes the synthesis of this compound .
Chemical Reactions Analysis
Amezinium metilsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can be reduced, particularly in the presence of reducing agents.
Substitution: It can undergo substitution reactions, especially involving the amino and methoxy groups. Common reagents used in these reactions include chlorine, phenylhydrazine, ammonia, and dimethyl sulfate.
Scientific Research Applications
Amezinium metilsulfate has several scientific research applications:
Chemistry: It is used as a model compound in the study of sympathomimetic drugs and their interactions.
Biology: The compound is studied for its effects on blood pressure regulation and its interaction with alpha and beta-1 receptors.
Medicine: It is primarily used to treat hypotension, especially in patients undergoing dialysis. .
Comparison with Similar Compounds
Amezinium metilsulfate is unique in its dual mechanism of action, combining receptor stimulation with neurotransmitter uptake inhibition. Similar compounds include:
Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.
Phenylephrine: A selective alpha-1 adrenergic receptor agonist used primarily as a decongestant.
Midodrine: An alpha-1 adrenergic receptor agonist used to treat orthostatic hypotension. While these compounds share some pharmacological properties with this compound, the latter’s combination of receptor stimulation and uptake inhibition distinguishes it from the others
Properties
IUPAC Name |
6-methoxy-1-phenylpyridazin-1-ium-4-amine;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.CH4O4S/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10;1-5-6(2,3)4/h2-8,12H,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASXVYVFFXULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41658-78-0 (Parent), 75-93-4 (Parent) | |
Record name | Amezinium metilsulfate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00184657 | |
Record name | Amezinium metilsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30578-37-1 | |
Record name | Amezinium metilsulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30578-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amezinium metilsulfate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amezinium metilsulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amezinium metilsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amezinium metilsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMEZINIUM METILSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NR868ICX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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